

1-Boc-pyrrolidine-3-carboxylic acid structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Boc-pyrrolidine-3-carboxylic acid**

Cat. No.: **B054565**

[Get Quote](#)

An In-depth Technical Guide to **1-Boc-pyrrolidine-3-carboxylic acid**: Structure, Stereochemistry, and Applications

Introduction

1-Boc-pyrrolidine-3-carboxylic acid is a protected amino acid derivative that serves as a crucial chiral building block in medicinal chemistry and organic synthesis.^{[1][2]} As a derivative of pyrrolidine-3-carboxylic acid (also known as β -proline), its structure incorporates a five-membered pyrrolidine ring, which is a privileged scaffold found in numerous natural products and synthetic drugs.^{[2][3]} The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and handling, allowing for controlled reactions in multi-step syntheses.^[2]

This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and applications of **1-Boc-pyrrolidine-3-carboxylic acid**, with a focus on its role in modern drug discovery for researchers, scientists, and drug development professionals.

Structure and Stereochemistry

The molecular structure of **1-Boc-pyrrolidine-3-carboxylic acid** consists of a saturated five-membered nitrogen-containing heterocycle (the pyrrolidine ring). A carboxylic acid (-COOH) functional group is attached at the C-3 position, and a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (N-1).^[4]

The carbon atom at the 3-position is a chiral center, which means the molecule can exist as two non-superimposable mirror images, or enantiomers:

- (S)-**1-Boc-pyrrolidine-3-carboxylic acid**
- (R)-**1-Boc-pyrrolidine-3-carboxylic acid**

The absolute configuration, (R) or (S), at this stereocenter is critical as the enantiomers often exhibit distinct pharmacological and biological activities.^{[5][6]} This makes enantioselective synthesis and chiral separation paramount for its use in pharmaceutical development.^{[6][7]} The SMILES string for the (S)-enantiomer is CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(=O)O, while the (R)-enantiomer is represented by CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(O)=O.
^[5]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **1-Boc-pyrrolidine-3-carboxylic acid** vary between its racemic form and its pure enantiomers. This data is essential for experimental design, including reaction setup, purification, and characterization.

Physicochemical Properties

The following tables summarize key quantitative data for the racemic mixture and the individual (R) and (S) enantiomers.

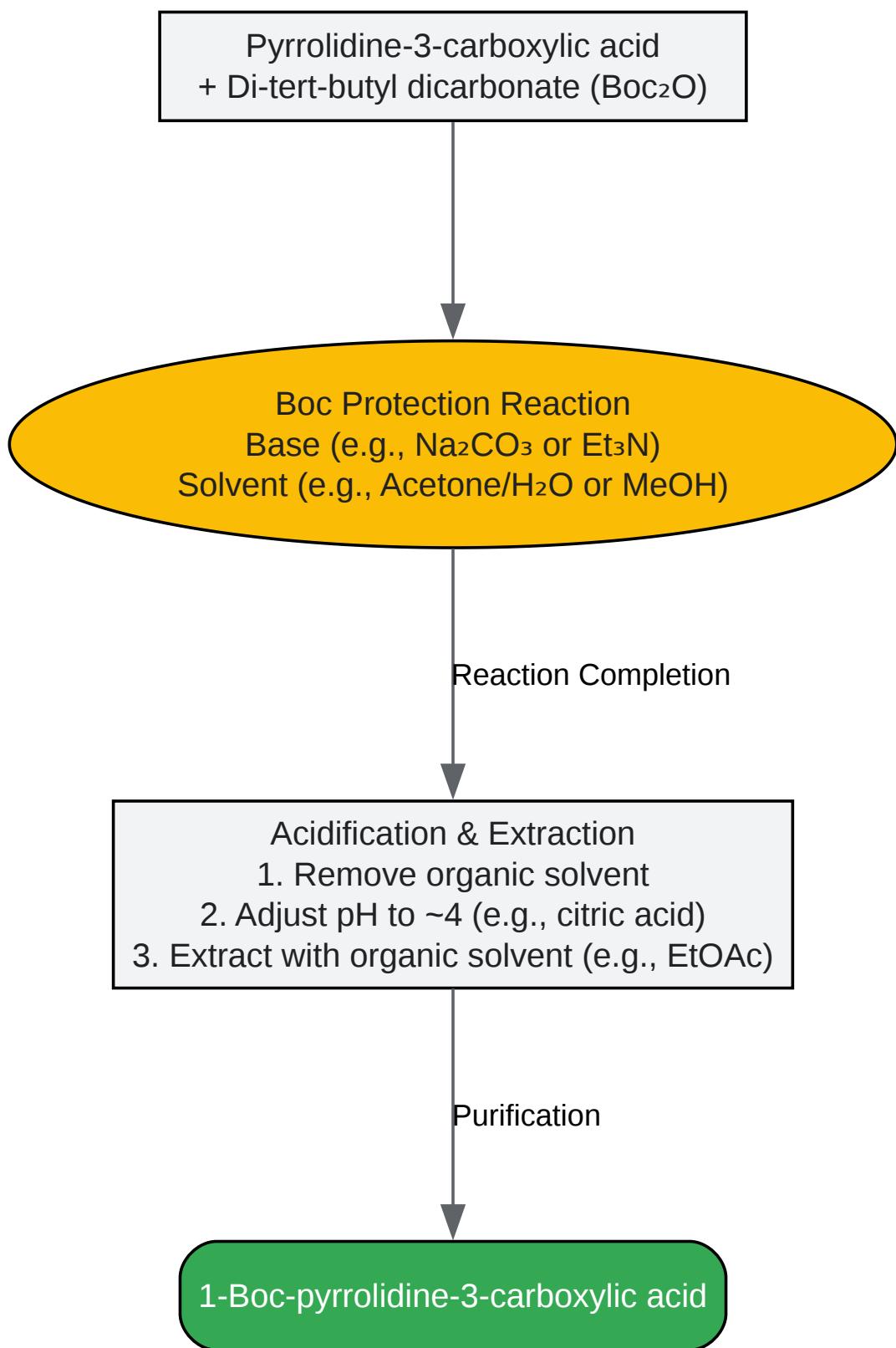
Table 1: Physicochemical Properties of Racemic **1-Boc-pyrrolidine-3-carboxylic acid**

Property	Value	Reference
CAS Number	59378-75-5	[8]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1]
Molecular Weight	215.25 g/mol	[1]
Appearance	White to light yellow powder	[1]
Melting Point	133-138 °C	[1]
Boiling Point (Predicted)	337.2 ± 35.0 °C	[1]
Density (Predicted)	1.201 ± 0.06 g/cm ³	[1]
pKa (Predicted)	4.47 ± 0.20	[1][9]
Solubility	Soluble in Chloroform, slightly soluble in water.	[1][10]
Storage Temperature	2-8°C	[1]

Table 2: Enantiomer-Specific Properties

Property	(S)-Enantiomer	(R)-Enantiomer
CAS Number	140148-70-5[5]	72925-16-7
Melting Point	140-145 °C	138-143 °C
Optical Activity	[α]/D +15.0°, c = 0.5% in chloroform	[α]/D -15.0, c = 0.5% in chloroform

Spectroscopic Data


While detailed spectral data is best obtained from direct analysis, typical characterization includes ¹H NMR spectroscopy. The InChI identifier for the racemic compound is InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13). [11]

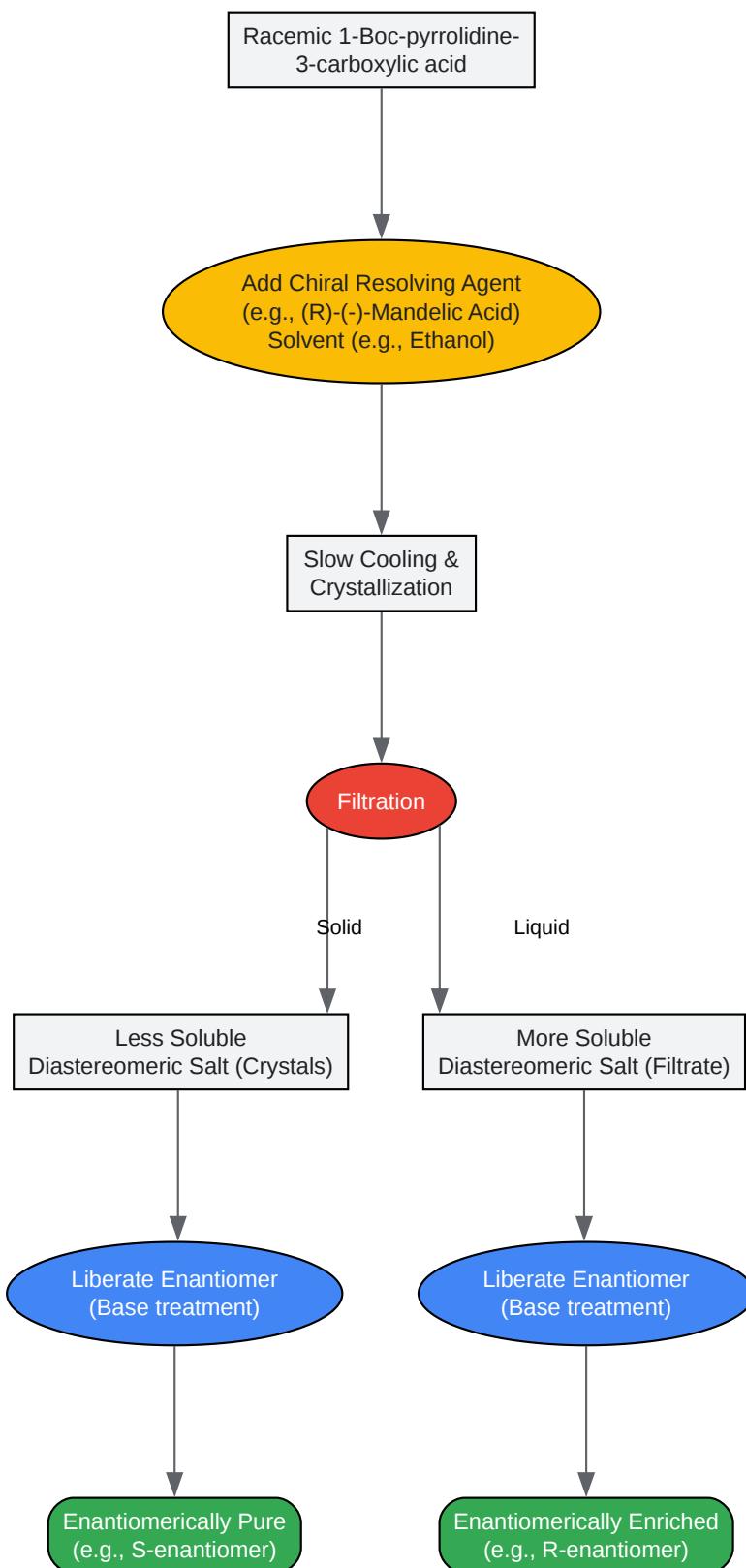
Synthesis and Experimental Protocols

The preparation of **1-Boc-pyrrolidine-3-carboxylic acid** is a fundamental procedure for its use in further synthetic applications.

Synthesis via Boc Protection

The most common synthetic route involves the protection of the secondary amine of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc_2O).[1]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **1-Boc-pyrrolidine-3-carboxylic acid**.

Experimental Protocol: Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid[10]

- Suspend (S)-pyrrolidine-3-carboxylic acid (1.32 mmol) and di-tert-butyl dicarbonate (Boc₂O, 1.58 mmol) in a mixture of deionized water (1 mL) and acetone (3 mL).
- Cool the mixture to 0°C in an ice bath.
- Add solid sodium carbonate (Na₂CO₃, 0.660 mmol) to the cooled mixture.
- Stir the reaction mixture for 3 hours at 0°C to room temperature.
- After the reaction is complete, remove the acetone under reduced pressure (rotary evaporation).
- Add a 20% (w/v) aqueous solution of citric acid dropwise to the remaining aqueous mixture until the pH reaches 4.
- Dilute the mixture with deionized water (15 mL) and ethyl acetate (EtOAc, 15 mL).
- Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 10 mL).
- Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product as a white solid.

Chiral Separation

For applications requiring enantiomerically pure starting material, the racemic mixture must be separated. Diastereomeric salt crystallization is a classical and scalable method for this purpose.[6]

[Click to download full resolution via product page](#)

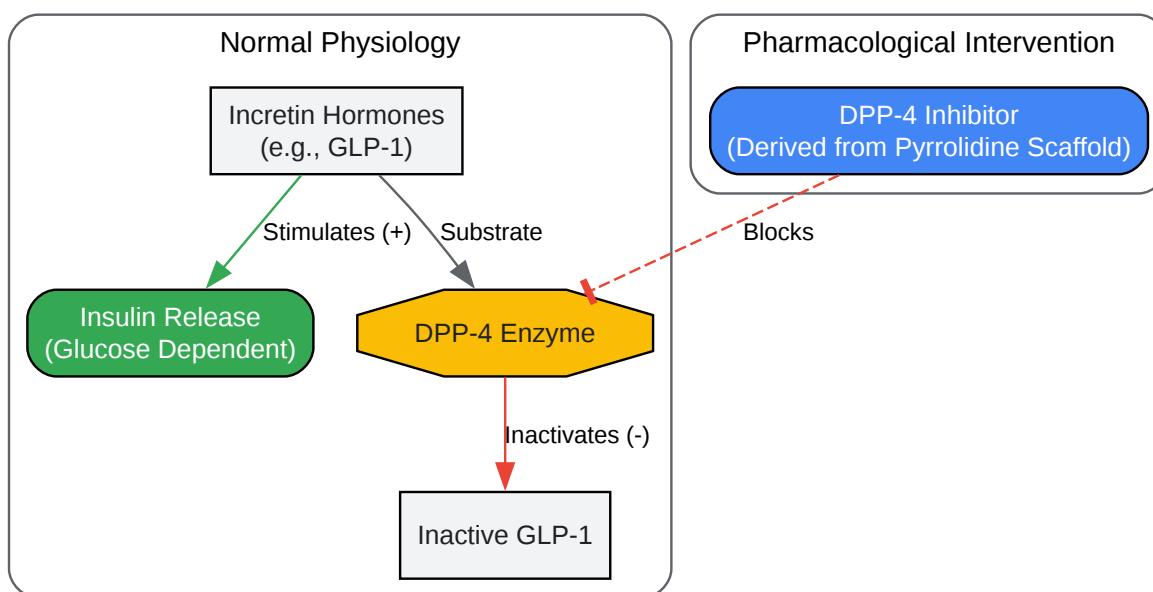
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization[6]

- Dissolve racemic **1-Boc-pyrrolidine-3-carboxylic acid** in a suitable solvent such as ethanol.
- Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine or a chiral acid like (R)-(-)-mandelic acid).
- Heat the mixture gently to ensure complete dissolution of both components.
- Allow the solution to cool slowly to room temperature, and then potentially cool further in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
- Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
- To recover the enantiomerically enriched carboxylic acid, treat the collected salt with a base (e.g., NaOH solution) to neutralize the resolving agent.
- Extract the chiral resolving agent and then acidify the aqueous layer to precipitate the pure enantiomer of **1-Boc-pyrrolidine-3-carboxylic acid**.

Applications in Drug Development

The pyrrolidine scaffold is a key structural feature in many biologically active compounds.[2][12] **1-Boc-pyrrolidine-3-carboxylic acid**, particularly its chiral forms, serves as a versatile starting material for constructing these complex molecules.


Key Applications:

- Chiral Pool Synthesis: Its inherent chirality allows it to be used as a starting material to access optically pure compounds without requiring complex asymmetric synthesis steps.[2]
- Enzyme Inhibitors: It is a building block for various enzyme inhibitors. A prominent example is its use in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are oral hypoglycemic agents for treating type 2 diabetes.[2]
- Receptor Agonists: Derivatives have been reported as receptor agonists, highlighting the scaffold's utility in modulating biological pathways.[3]

- CNS Agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system.[7]

Example Signaling Pathway: DPP-4 Inhibition

DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion. Molecules synthesized from **1-Boc-pyrrolidine-3-carboxylic acid** can serve as the core of these inhibitors.[2]

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of DPP-4 inhibition.

Safety and Handling

1-Boc-pyrrolidine-3-carboxylic acid is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be used.

Table 3: GHS Hazard Information

Hazard Class	Code	Description
Eye Damage/Irritation	H318	Causes serious eye damage. [5]
Skin Corrosion/Irritation	R38	Irritating to skin.[1][9]
Respiratory Irritation	R37	Irritating to respiratory system. [1][9]
Aquatic Hazard (Acute)	H400 / R50	Very toxic to aquatic life.[5]

Safety Precautions:[1][9]

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.
- Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.
- Environmental: Avoid release to the environment. Dispose of as hazardous waste.
- First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
- 11. 1-Boc-pyrrolidine-3-carboxylic acid(59378-75-5) 1H NMR [m.chemicalbook.com]
- 12. enamine.net [enamine.net]
- To cite this document: BenchChem. [1-Boc-pyrrolidine-3-carboxylic acid structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b054565#1-boc-pyrrolidine-3-carboxylic-acid-structure-and-stereochemistry\]](https://www.benchchem.com/product/b054565#1-boc-pyrrolidine-3-carboxylic-acid-structure-and-stereochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com